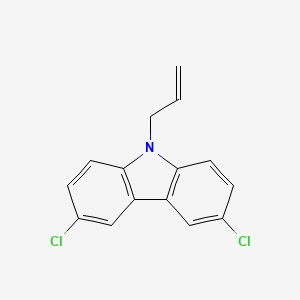

3,6-Dichloro-9-prop-2-enylcarbazole

Description

3,6-Dichloro-9-prop-2-enylcarbazole is a halogenated carbazole derivative featuring chlorine substituents at the 3- and 6-positions and an allyl (prop-2-enyl) group at the 9-position. Carbazoles are heterocyclic aromatic compounds with a fused benzene and pyrrole structure, widely studied for their electronic properties, including applications as semiconductors, photoconductors, and light-emitting materials .

Properties

IUPAC Name |

3,6-dichloro-9-prop-2-enylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N/c1-2-7-18-14-5-3-10(16)8-12(14)13-9-11(17)4-6-15(13)18/h2-6,8-9H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPKGRGUNWPNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,6-Dichloro-9-prop-2-enylcarbazole typically involves the chlorination of carbazole followed by the introduction of the prop-2-enyl group. One common method is the electrophilic aromatic substitution reaction, where carbazole is treated with chlorine in the presence of a catalyst to obtain 3,6-dichlorocarbazole. This intermediate is then reacted with an appropriate prop-2-enylating agent under suitable conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

3,6-Dichloro-9-prop-2-enylcarbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: The chlorine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-quinone, while nucleophilic substitution can produce various substituted carbazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Dichloro-9-prop-2-enylcarbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer agents . Additionally, its ability to donate and accept electrons makes it a valuable component in electronic devices, where it facilitates charge transport and enhances device performance .

Comparison with Similar Compounds

Substituent Effects at the 9-Position

The nature of the substituent at the 9-position significantly impacts physicochemical properties. Key comparisons include:

- Propargyl (prop-2-ynyl) vs. Allyl (prop-2-enyl) Groups: The compound 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole (propargyl-substituted) shares structural similarity but differs in the alkyne group. Crystallographic studies highlight that propargyl groups can induce tighter molecular packing, affecting solid-state electronic behavior . The allyl group in the target compound may enhance flexibility and solubility in non-polar solvents, favoring solution-processable applications.

Chloro Substitution Patterns

Chlorine placement and quantity influence electronic and biological properties:

- 3,6-Dichloro vs. 6-Chloro Derivatives: Compounds like N-[(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoyl]-N'-R-substituted-benzohydrazines () exhibit single chloro substitution. Diethyl (6-chloro-9H-carbazol-2-yl)methylmalonate () demonstrates how ester groups at the 2-position modify solubility and reactivity compared to the allyl-substituted target compound .

Functional Group Variations

- Amino Alcohol Derivatives: Derivatives like 1-(3,6-dichloro-9H-carbazol-9-yl)-3-m-tolylamino-propan-2-ol () and 1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol () incorporate amino alcohol side chains. These groups enhance hydrogen-bonding capacity and solubility in polar solvents, contrasting with the hydrophobic allyl group in the target compound .

- Quinolinyl and Alkyl Chain Modifications: Compounds such as 9-hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole () feature extended alkyl chains and aromatic substituents. Hexyl groups improve solubility in organic solvents, while quinolinyl moieties extend π-conjugation, relevant for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.